

A Comprehensive Technical Guide to 4-Methylcyclohexylamine

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Compound of Interest

Compound Name: 4-Methylcyclohexylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Methylcyclohexylamine**, a critical chemical intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, synthesis methodologies, and significant applications in drug development, with a particular focus on its role in the production of the anti-diabetic medication, glimepiride.

Core Chemical and Physical Properties

4-Methylcyclohexylamine is a cyclic amine that exists as cis and trans isomers. Its properties can vary slightly depending on the isomeric form. It is primarily utilized as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for **4-Methylcyclohexylamine** and its common salt form.

Table 1: Physicochemical Properties of **4-Methylcyclohexylamine** Isomers

Property	Mixture of cis and trans	cis-Isomer	trans-Isomer
CAS Number	6321-23-9[4]	2523-56-0	2523-55-9[3]
Molecular Formula	C ₇ H ₁₅ N[4]	C ₇ H ₁₅ N	C ₇ H ₁₅ N[5]
Molecular Weight	113.20 g/mol [4]	113.20 g/mol	113.20 g/mol [5]
Boiling Point	151-154 °C	154 °C[6]	Not specified
Density	0.855 g/mL at 25 °C	0.844 g/mL[6]	Not specified
Refractive Index	n _{20/D} 1.4531	1.4550 to 1.4590	Not specified
Flash Point	27 °C (closed cup)[4]	27 °C[6]	Not specified

Table 2: Properties of **4-Methylcyclohexylamine** Hydrochloride

Property	Value
CAS Number	33483-66-8 (unspecified stereochemistry)[7], 33483-65-7 (trans-isomer)[1]
Molecular Formula	C ₇ H ₁₆ CIN[7]
Molecular Weight	149.66 g/mol [7]
Melting Point	~260 °C (trans-isomer HCl)[1]

Synthesis and Experimental Protocols

The synthesis of **4-Methylcyclohexylamine** is a critical process, particularly for obtaining specific isomers required for pharmaceutical applications. Below are detailed experimental protocols for the synthesis of both cis and trans isomers.

Synthesis of trans-4-Methylcyclohexylamine Hydrochloride

This protocol describes a common method for synthesizing the trans-isomer, which is a key intermediate for the drug glimepiride.[5]

Experimental Protocol:

- Oxime Formation: 4-Methylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base to form 4-methylcyclohexanone oxime.
- Reduction: The resulting oxime is then reduced to **4-methylcyclohexylamine**. A common method involves hydrogenation using a catalyst such as Raney nickel.[5]
 - 1.5 kg of crude 4-methylcyclohexanone oxime is dissolved in 8.33 L of methanol.
 - 0.15 kg of Raney nickel is added to the solution.
 - The mixture is hydrogenated at a pressure of 4-5 kg/cm² and a temperature of 50-55 °C.
 - After the absorption of hydrogen ceases, the reaction mixture is cooled and filtered.
- Salt Formation and Purification: The crude amine is converted to its hydrochloride salt to facilitate purification and isolation of the desired trans-isomer.[5]
 - Methanol is distilled from the filtrate to yield a crude concentrated oil.
 - The oil is cooled to 15-20 °C, and methanolic hydrochloric acid (12-13%) is slowly added to precipitate **4-methylcyclohexylamine** hydrochloride.
 - The purification of the trans-isomer is achieved by recrystallization from a solvent mixture, such as methanol and acetone, to yield the trans-isomer with a purity of >99.5%.

Synthesis of **cis**-4-Methylcyclohexylamine

A method for preparing the *cis*-isomer involves the hydrogenation of 4-methylphenylboronic acid followed by an amination reaction.[6]

Experimental Protocol:

- Hydrogenation: 4-Methylphenylboronic acid or its ester is hydrogenated using a rhodium-on-carbon catalyst to produce a mixture of *cis*- and *trans*-4-methylcyclohexylboronic acid.

- Isomer Separation: The *cis*-isomer of 4-methylcyclohexylboronic acid is isolated from the mixture by recrystallization.
- Amination: The purified *cis*-4-methylcyclohexylboronic acid is then subjected to an amine substitution reaction with sulfamic acid and an inorganic base (e.g., sodium hydroxide) to yield **cis-4-methylcyclohexylamine**.^[6]

Role in Drug Development and Biological Activity

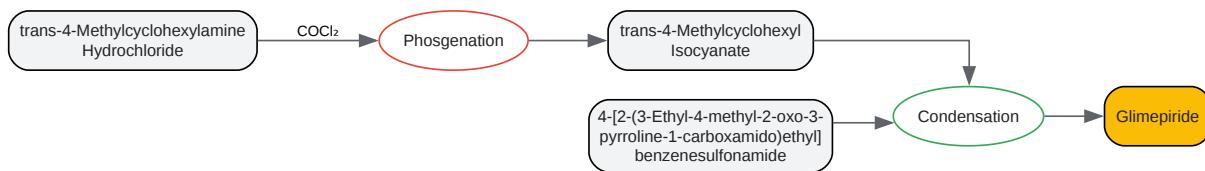
4-Methylcyclohexylamine, particularly the *trans*-isomer, is a crucial intermediate in the synthesis of the third-generation sulfonylurea anti-diabetic drug, glimepiride.^{[1][4]}

Synthesis of Glimepiride

The synthesis of glimepiride involves the reaction of *trans*-**4-methylcyclohexylamine** with a sulfonylurea precursor.

Experimental Workflow for Glimepiride Synthesis:

The following diagram illustrates a common synthetic route to glimepiride starting from *trans*-**4-methylcyclohexylamine** hydrochloride.



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Caption: Synthetic pathway of Glimepiride from *trans*-**4-Methylcyclohexylamine**.

Biological Activity

Beyond its role as a synthetic intermediate, **4-methylcyclohexylamine** has been investigated for its own biological activities:

- Spermidine Synthase Inhibition: Trans-**4-methylcyclohexylamine** has been identified as a potent inhibitor of spermidine synthase, an enzyme involved in polyamine metabolism.[8]
- Anti-parasitic Potential: It has been explored as an intermediate for the development of inhibitors against the *Trypanosoma cruzi* enzyme, the parasite responsible for Chagas disease.
- Anti-inflammatory Properties: The compound has demonstrated anti-inflammatory effects in cell culture and animal models of inflammatory bowel disease by inhibiting ornithine decarboxylase.[2]

Analytical Methods

The characterization and quality control of **4-methylcyclohexylamine** and its derivatives are crucial, especially in pharmaceutical applications. Common analytical techniques include:

- Gas Chromatography (GC): Used to determine the purity and isomeric ratio of **4-methylcyclohexylamine**.[9]
- High-Performance Liquid Chromatography (HPLC): Employed for the analysis of related compounds and impurities in drug synthesis.[10]
- Mass Spectrometry (MS): Coupled with GC or HPLC, it provides structural information for identification and quantification.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of the molecule and its derivatives.[10]
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[10]

Safety and Handling

4-Methylcyclohexylamine is a corrosive and flammable liquid that should be handled with appropriate personal protective equipment in a well-ventilated area.[4][11] It is incompatible with strong acids and oxidizing agents.[11]

This guide provides a foundational understanding of **4-methylcyclohexylamine** for professionals in research and drug development. Further investigation into its biological activities and applications may unveil new therapeutic opportunities.

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